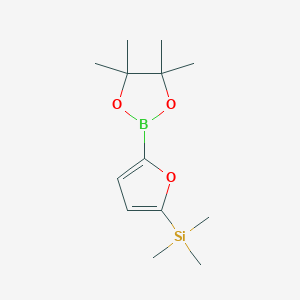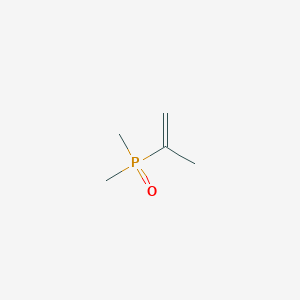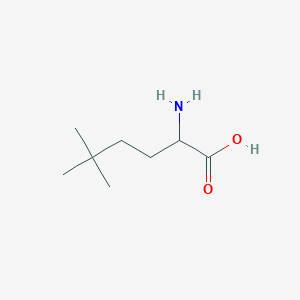![molecular formula C7H9NO4S3 B2518251 2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5??-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid CAS No. 956766-36-2](/img/structure/B2518251.png)
2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5??-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid is a complex organic compound characterized by its unique thieno[3,4-d][1,3]thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,4-d][1,3]thiazole core, followed by the introduction of the sulfanyl and acetic acid groups. Common reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for maximum efficiency. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The thieno[3,4-d][1,3]thiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thieno[3,4-d][1,3]thiazole ring.
Scientific Research Applications
2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thieno[3,4-d][1,3]thiazole ring structure allows the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds with similar thiazole ring structures, such as thiazole-4-carboxylic acid and thiazole-2-carboxylic acid.
Sulfanyl acetic acids: Compounds like 2-mercaptoacetic acid and 2-(methylthio)acetic acid.
Uniqueness
2-{[(3aS,6aS)-5,5-dioxo-3aH,4H,6H,6aH-5-thieno[3,4-d][1,3]thiazol-2-yl]sulfanyl}acetic acid stands out due to its unique combination of the thieno[3,4-d][1,3]thiazole ring and sulfanyl acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[(3aS,6aS)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S3/c9-6(10)1-13-7-8-4-2-15(11,12)3-5(4)14-7/h4-5H,1-3H2,(H,9,10)/t4-,5+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRSVYAOUFEQMX-CRCLSJGQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](CS1(=O)=O)SC(=N2)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2518170.png)
![4-[4-(4-bromophenyl)pyrimidin-2-yl]phenol](/img/structure/B2518176.png)

![2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

![[1,3-bis(phenylsulfanyl)propan-2-ylidene][(4-chlorophenyl)methoxy]amine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)
![3-cyclopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518185.png)

![Imidazo[1,2-a]pyridin-7-ol hydrochloride](/img/structure/B2518187.png)

![2-[(1E)-[(naphthalen-1-yl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B2518191.png)
